molecular formula C15H15N5O3S3 B11428633 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B11428633
M. Wt: 409.5 g/mol
InChI Key: BXIFMSGDYZJOII-UHFFFAOYSA-N
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Description

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide is a complex organic compound that features a unique combination of benzothiadiazole, thiazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzothiadiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with sulfur and nitrous acid.

    Sulfonylation: The benzothiadiazole is then sulfonylated using a sulfonyl chloride reagent.

    Thiazole Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Piperidine Carboxamide Formation: The final step involves coupling the sulfonylated benzothiadiazole with the thiazole and piperidine carboxamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole and piperidine moieties can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The benzothiadiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides or amines.

Scientific Research Applications

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors or photovoltaic materials.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

  • 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide
  • 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxylate
  • 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxylamide

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H15N5O3S3

Molecular Weight

409.5 g/mol

IUPAC Name

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C15H15N5O3S3/c21-14(17-15-16-6-8-24-15)10-3-2-7-20(9-10)26(22,23)12-5-1-4-11-13(12)19-25-18-11/h1,4-6,8,10H,2-3,7,9H2,(H,16,17,21)

InChI Key

BXIFMSGDYZJOII-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)NC4=NC=CS4

Origin of Product

United States

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